molecular formula C21H26N4O2 B2942904 3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396867-18-7

3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2942904
CAS No.: 1396867-18-7
M. Wt: 366.465
InChI Key: URRWSEXAAZIBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Radioligands, including derivatives similar to the compound of interest, have been studied for their application in amyloid imaging within the brain of Alzheimer's disease patients. Such compounds have shown potential in early detection and evaluation of antiamyloid therapies, highlighting the critical role of PET amyloid imaging techniques in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain (Nordberg, 2007).

Non-fentanil Novel Synthetic Opioids

A detailed review of the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides, revealed their emergence as substances of abuse. This research underscores the importance of international early warning systems in tracking emerging psychoactive substances and the need for pre-emptive research to provide drug metabolism and pharmacokinetic data to ensure early detection in toxicological samples (Sharma et al., 2018).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety

The review on benzene-1,3,5-tricarboxamide (BTA) and its derivatives, including potentially similar compounds to the one , emphasized their importance in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized structures stabilized by H-bonding showcases the adaptable nature of this multipurpose building block, promising a bright future in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Process for Acetaminophen Degradation

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) has led to the discovery of various by-products and proposed degradation pathways. This study not only highlights the environmental and pharmaceutical relevance of AOPs but also sheds light on the molecular interaction and transformation of related compounds, which can be instrumental in environmental management and drug development strategies (Qutob et al., 2022).

Properties

IUPAC Name

3-(dimethylamino)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24(2)19-7-3-5-17(13-19)20(26)23-14-16-8-11-25(12-9-16)21(27)18-6-4-10-22-15-18/h3-7,10,13,15-16H,8-9,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRWSEXAAZIBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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